2-amino-4-methylphthalazin-1(2H)-one 2-amino-4-methylphthalazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 887579-31-9
VCID: VC21465160
InChI: InChI=1S/C9H9N3O/c1-6-7-4-2-3-5-8(7)9(13)12(10)11-6/h2-5H,10H2,1H3
SMILES: CC1=NN(C(=O)C2=CC=CC=C12)N
Molecular Formula: C9H9N3O
Molecular Weight: 175.19g/mol

2-amino-4-methylphthalazin-1(2H)-one

CAS No.: 887579-31-9

Cat. No.: VC21465160

Molecular Formula: C9H9N3O

Molecular Weight: 175.19g/mol

* For research use only. Not for human or veterinary use.

2-amino-4-methylphthalazin-1(2H)-one - 887579-31-9

Specification

CAS No. 887579-31-9
Molecular Formula C9H9N3O
Molecular Weight 175.19g/mol
IUPAC Name 2-amino-4-methylphthalazin-1-one
Standard InChI InChI=1S/C9H9N3O/c1-6-7-4-2-3-5-8(7)9(13)12(10)11-6/h2-5H,10H2,1H3
Standard InChI Key ZNWHSIDSAQJBFH-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)C2=CC=CC=C12)N
Canonical SMILES CC1=NN(C(=O)C2=CC=CC=C12)N

Introduction

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis involves two primary strategies:

Table 1: Key Synthetic Methods for 2-Amino-4-methylphthalazin-1(2H)-one

MethodReagents/ConditionsYieldReference
Alkylation-Amination4-Bromophthalazinone + Methyl iodide/K2CO385%
Buchwald-HartwigPd2(dba)3, (R)-BINAP, t-BuOK, Toluene, 90°C70–85%
Condensation2-Carboxybenzaldehyde + Hydrazine derivatives71%
  • Method A: Alkylation of 4-bromophthalazin-1(2H)-one with methyl iodide under reflux in acetone yields 4-methyl intermediates, followed by amination with NH3 or amines .

  • Method B: Palladium-catalyzed coupling using Pd2(dba)3 and chiral ligands like (R)-BINAP enables selective introduction of amino groups .

Structural Characterization

X-ray crystallography reveals planar phthalazinone cores with bond lengths critical for bioactivity:

  • C=O bond: 1.23–1.24 Å (keto configuration) .

  • N–H···O hydrogen bonds stabilize crystal packing (2.8–3.0 Å) .

  • Methyl and amino groups induce steric effects, altering π-stacking interactions .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Melting Point211–212°C (analogue data)
SolubilityPoor in water (<5 µg/mL)
LogP2.1 (Predicted)

The compound’s low aqueous solubility necessitates salt formation (e.g., monoethanolamine) for pharmaceutical formulations .

Biological Activities and Mechanisms

Anticancer Activity

  • PARP Inhibition: Analogues like olaparib (4-substituted phthalazinones) inhibit PARP-1 with IC50 < 10 nM .

  • Cytotoxicity: Derivatives show IC50 values of 5.6–12.5 µM against MCF-7 (breast) and HCT-116 (colon) cancer cells .

  • Mechanism: Intercalation into DNA and disruption of topoisomerase activity .

Antimicrobial Effects

  • Gram-positive Bacteria: Zone of inhibition = 17–28 mm (vs. 25 mm for ampicillin) .

  • Antifungal: Moderate activity against Candida albicans (IC50 = 25–50 µg/mL) .

Enzyme Inhibition

  • α-Glucosidase: IC50 = 12.42 µg/mL (superior to acarbose) .

  • VEGFR-2: Binding energy = −10.3 kcal/mol (molecular docking) .

Applications in Drug Development

Table 3: Pharmacological Applications

ApplicationDerivative ExampleActivityReference
PARP InhibitorsOlaparib analoguesAnticancer
Antimicrobial AgentsS-Benzyl dithiocarbamatesBroad-spectrum
Antidiabetic AgentsCoumarin-phthalazinone hybridsα-Glucosidase inhibition
  • Hybrid Molecules: Fusion with coumarin or triazole enhances bioavailability and target selectivity .

  • Prodrug Design: Amino group facilitates conjugation with targeting moieties (e.g., folic acid) .

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